N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-14-19(15-22(16-21)31-2)24(28)26-20-10-11-23-18(13-20)9-6-12-27(23)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADTVVOEXVQPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3,5-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results. Purification of the final product is typically done using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide exhibit significant anticancer properties. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline possess inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Research indicates that modifications to the benzamide moiety enhance the antibacterial efficacy against resistant strains of bacteria .
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example:
- The compound was tested against certain kinases involved in cancer signaling pathways, showing promising results in inhibiting their activity .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems . This opens avenues for researching treatments for neurodegenerative diseases.
Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic electronics:
- It has been incorporated into organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, we compare it with structurally related compounds from the evidence:
Core Scaffold Analog: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (BG15823)
- Structure: Replaces the benzoyl group with an acetyl group and substitutes the 3,5-dimethoxybenzamide with a 2-(3-methoxyphenoxy)acetamide chain.
- Molecular Weight : 354.40 g/mol (vs. ~450–470 g/mol estimated for the target compound due to benzoyl and dimethoxy groups).
- Key Differences: The acetyl group in BG15823 may reduce steric hindrance compared to the bulkier benzoyl group in the target compound.
Thiazole-Oxazole Hybrid: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
- Structure: Shares the tetrahydroquinoline core but incorporates a thiazole-oxazole heterocyclic system.
- Functional Implications : The thiazole-oxazole moiety enhances π-π stacking and metal coordination, which may improve binding to kinase targets compared to the simpler benzamide in the target compound. This structural variation highlights the trade-off between complexity and synthetic accessibility .
Agrochemical Analogs: Substituted Benzamides in Pesticides
- Examples :
- N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione metabolite isomer): Features a dichlorophenyl group and imidazolidine ring, emphasizing halogenated substituents for pesticidal activity.
- N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben): Utilizes isoxazole and dimethoxybenzamide groups for herbicidal action.
- However, the absence of halogenation may reduce bioavailability in certain environments .
Physicochemical and Pharmacokinetic Properties (Inferred)
While explicit data for the target compound is unavailable, trends from analogs suggest:
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a benzamide core, with additional methoxy groups that enhance its lipophilicity and biological interactions. Its molecular formula is with a molecular weight of approximately 420.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O5S |
| Molecular Weight | 420.52 g/mol |
| LogP | 4.3134 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways due to the presence of the benzamide group, which can form hydrogen bonds with active site residues.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and altering Bcl-xL expression levels .
- Neuroprotective Effects : Research indicates that related tetrahydroquinoline derivatives can protect dopaminergic neurons from toxins associated with neurodegenerative diseases like Parkinson's disease .
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound:
- Caspase Activation Assays : High-throughput screening revealed that related benzoyl derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures exhibited EC50 values as low as 0.053 µM against breast cancer cells (T47D) while showing significantly less activity against colon cancer cells (HCT116) .
- Mechanistic Insights : The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic protein levels. Compounds that induce high levels of lipid peroxidation and increase Bax expression while decreasing Bcl-xL levels are particularly effective in triggering apoptosis .
Neuroprotective Studies
Research into neuroprotective effects has highlighted the potential for these compounds to mitigate cell death:
- Cell Viability Assays : In studies using human dopaminergic SH-SY5Y cells exposed to neurotoxins like MPTP or its analogs, compounds similar to this compound demonstrated significant protective effects by preventing cell death through apoptosis pathways .
Case Study 1: Breast Cancer Cell Lines
In a study assessing the efficacy of various benzoyl derivatives on T47D breast cancer cells:
- Results : Compounds were tested for their ability to induce cell death through apoptosis.
- Findings : The most effective compound had an EC50 value of 0.053 µM, indicating potent anticancer activity.
Case Study 2: Neuroprotection in Parkinson’s Disease Models
A study investigated the effects of tetrahydroquinoline derivatives on SH-SY5Y cells:
- Results : Compounds were found to significantly increase cell viability in the presence of neurotoxins.
- Findings : The protective mechanism was linked to the modulation of dopamine receptor pathways and reduced oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and purification techniques for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide with high purity?
- Methodological Answer : Synthesis requires controlled reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios of intermediates). For example, tetrahydroquinoline derivatives are often synthesized via amide coupling reactions using carbodiimide-based activating agents. Purification typically involves column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and confirmation via thin-layer chromatography (TLC). Yield optimization may require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELX software (e.g., SHELXL) refines crystallographic data to generate ORTEP diagrams .
Advanced Research Questions
Q. How do structural modifications to the tetrahydroquinoline or benzamide moieties influence pharmacological activity?
- Methodological Answer : Systematic SAR studies involve:
- Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., methoxy, fluoro) to the benzamide ring alters receptor binding affinity. For example, 3,5-dimethoxy groups enhance lipophilicity and membrane permeability .
- Heterocycle Replacement : Replacing the benzoyl group with acetyl or sulfonyl groups modulates enzymatic stability (e.g., cytochrome P450 metabolism). Bioactivity assays (e.g., enzyme inhibition, cell viability) quantify these effects .
Q. What strategies resolve contradictions in solubility data for this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Profiling : Conduct equilibrium solubility assays in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, dichloromethane).
- Co-solvency Approaches : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility.
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that affect solubility. For example, amorphous forms may exhibit higher solubility than crystalline forms .
Q. How can crystallographic data address ambiguities in the compound’s conformation during molecular docking studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and torsional preferences of the tetrahydroquinoline core.
- Docking Validation : Compare crystallographic conformers with in silico docking poses (e.g., AutoDock Vina) to assess ligand-receptor complementarity. SHELX-refined data ensures accurate force field parameterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
